

Application Notes and Protocols: Fmoc-D-Nle-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-D-Nle-OH

Cat. No.: B557635

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Introduction

Fmoc-D-Nle-OH (Fmoc-D-norleucine) is a non-proteinogenic amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-norleucine, an isomer of leucine, into peptide sequences can enhance metabolic stability by introducing resistance to enzymatic degradation.[3] Furthermore, its structural similarity to methionine allows it to act as a non-oxidizable mimic, which is particularly valuable in the development of therapeutic peptides where oxidation can lead to loss of activity.[3] These characteristics make **Fmoc-D-Nle-OH** a crucial component in drug discovery and development, particularly for creating more robust and effective peptide-based therapeutics.[1][2] This document provides a detailed protocol for the use of **Fmoc-D-Nle-OH** in Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties and Specifications

Fmoc-D-Nle-OH is a white to off-white powder.[2] Key specifications for this reagent are summarized in the table below.

Property	Value
Synonyms	Fmoc-D-norleucine
Molecular Formula	C ₂₁ H ₂₃ NO ₄ [4]
Molecular Weight	353.41 g/mol
CAS Number	112883-41-7
Purity	≥98.0%
Storage Temperature	2-8°C [5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual steps for the incorporation of **Fmoc-D-Nle-OH** into a peptide chain using the widely adopted Fmoc/tBu (tert-butyl) strategy.[\[6\]](#) This procedure is applicable for standard resins such as Rink Amide (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[\[7\]](#)

I. Resin Preparation and Swelling

- Place the desired amount of resin (e.g., 100-300 mg) into a fritted syringe or a dedicated SPPS reaction vessel.[\[3\]](#)[\[7\]](#)
- Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) to swell the beads.[\[8\]](#)
- Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[\[3\]](#)[\[7\]](#)
- After swelling, drain the DMF.

II. First Amino Acid Loading (if applicable)

This step is for loading the first amino acid onto a resin like 2-chlorotrityl chloride. If using a pre-loaded resin, proceed to section III.

- Dissolve 2 equivalents of the first Fmoc-amino acid (e.g., **Fmoc-D-Nle-OH**) and 4 equivalents of diisopropylethylamine (DIPEA) in dichloromethane (DCM).[3]
- Add the solution to the swollen resin and agitate for 1-2 hours.[3]
- To cap any unreacted sites, add a small amount of methanol (e.g., 0.5 mL) and agitate for an additional 30 minutes.[3]
- Drain the solution and wash the resin thoroughly with DCM and then DMF.

III. SPPS Cycle for Peptide Chain Elongation

The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

A. Fmoc Deprotection

- Add a solution of 20% piperidine in DMF to the resin-bound peptide.[7][9]
- Agitate the mixture for 5 minutes, then drain the solution.[3]
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[3]
- Drain the deprotection solution and wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.[7]

B. Amino Acid Coupling (Incorporation of **Fmoc-D-Nle-OH**)

- In a separate vial, pre-activate the **Fmoc-D-Nle-OH**. Dissolve 3 equivalents of **Fmoc-D-Nle-OH**, 2.9 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of an additive like HOBT (Hydroxybenzotriazole) in DMF.[3]
- Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[3]
- Immediately add the activated amino acid solution to the deprotected resin.[3]

- Agitate the reaction mixture for 1-2 hours at room temperature.[3]
- To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.[3][8]
- After a successful coupling, drain the solution and wash the resin thoroughly with DMF and DCM.

Repeat the SPPS cycle (Section III) for each subsequent amino acid until the desired peptide sequence is assembled.

IV. Cleavage and Final Deprotection

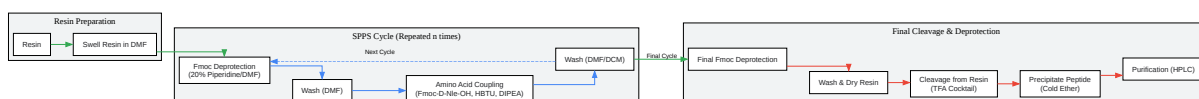
- After the final coupling step, perform a final Fmoc deprotection as described in Section III.A.
- Thoroughly wash the peptide-resin with DMF, followed by DCM, and then methanol to shrink the resin.[10]
- Dry the resin under a high vacuum for at least 4 hours.[10]
- Prepare a cleavage cocktail. A common and effective non-malodorous cocktail is Reagent K, or a simpler mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[10][11]
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8][12]
- Filter the resin to collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Expected Results and Data Presentation

The efficiency of SPPS can be monitored at various stages. The final crude peptide should be analyzed by techniques such as HPLC and mass spectrometry to determine purity and verify the correct mass.

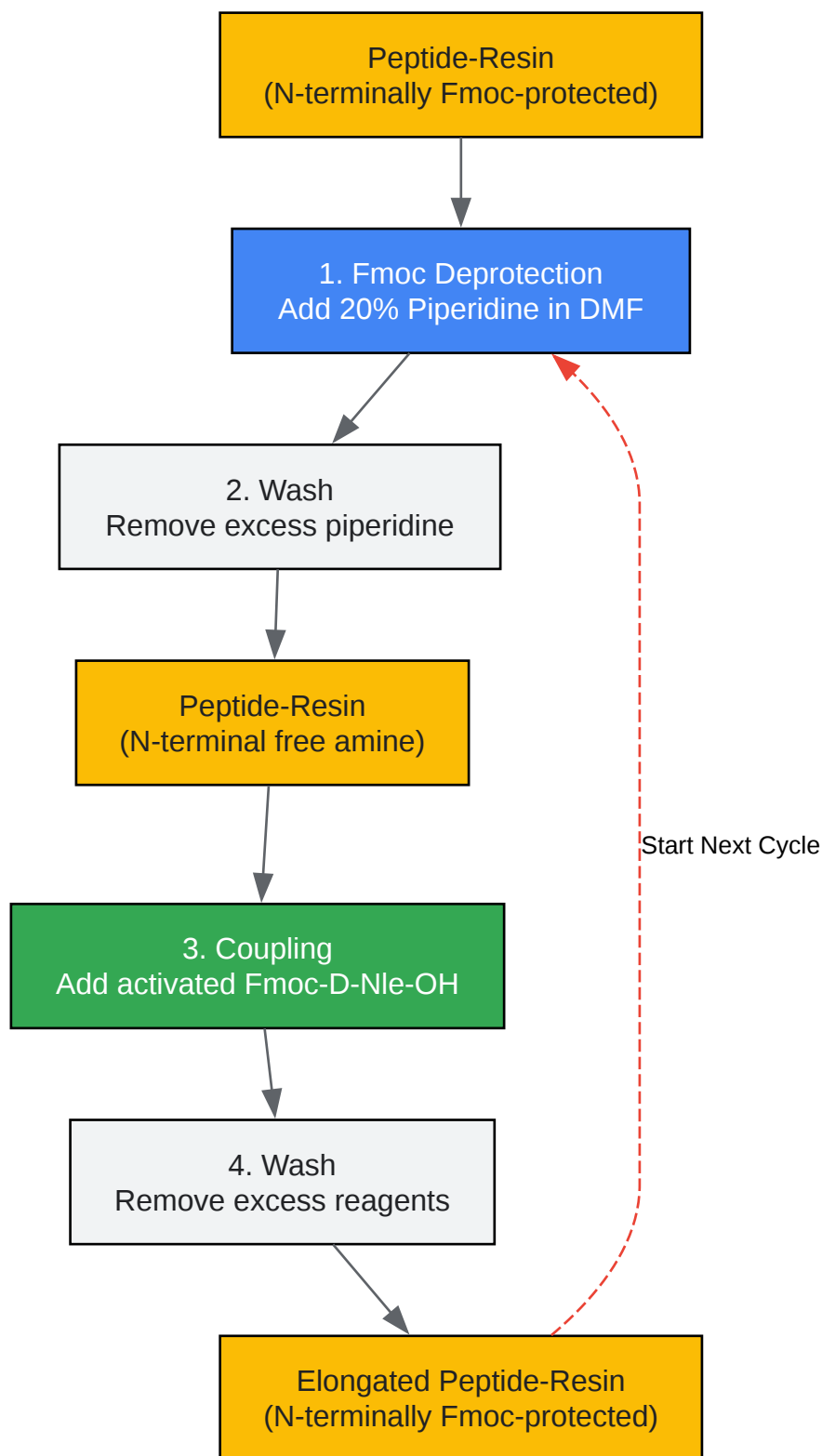
Parameter	Typical Result
Crude Yield	>85% (based on initial resin loading)[3]
Crude Purity (by HPLC)	>70% (highly sequence-dependent)[3]
Final Purity (post-HPLC purification)	>98%[3]
Coupling Time per Residue	1-2 hours[3]
Deprotection Time per Cycle	20-25 minutes[3]

Diagrams



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Detailed steps of the cyclical SPPS elongation process.

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